2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone
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Overview
Description
(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM typically involves the reaction of 4-bromobenzaldehyde with 1-methyl-2-oxocyclohexan-1-aminium in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM is used as a precursor for synthesizing other complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may have applications in the development of new pharmaceuticals or as a tool for studying biological processes .
Medicine
In medicine, (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical products .
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM
- (Z)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM
- 4-BROMOPHENYL 4-BROMOBENZOATE
Uniqueness
(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-1-METHYL-N-OXIDO-2-OXOCYCLOHEXAN-1-AMINIUM is unique due to its specific molecular configuration, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry.
Properties
Molecular Formula |
C14H16BrNO2 |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(1-methyl-2-oxocyclohexyl)methanimine oxide |
InChI |
InChI=1S/C14H16BrNO2/c1-14(9-3-2-4-13(14)17)16(18)10-11-5-7-12(15)8-6-11/h5-8,10H,2-4,9H2,1H3/b16-10- |
InChI Key |
GJGBNIYRWJKXID-YBEGLDIGSA-N |
Isomeric SMILES |
CC1(CCCCC1=O)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] |
Canonical SMILES |
CC1(CCCCC1=O)[N+](=CC2=CC=C(C=C2)Br)[O-] |
Origin of Product |
United States |
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